Ammonium, pentamethylenebis(dimethylethyl-, dibromide
CAS No.: 13440-17-0
Cat. No.: VC18403824
Molecular Formula: C13H32Br2N2
Molecular Weight: 376.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13440-17-0 |
|---|---|
| Molecular Formula | C13H32Br2N2 |
| Molecular Weight | 376.21 g/mol |
| IUPAC Name | ethyl-[5-[ethyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide |
| Standard InChI | InChI=1S/C13H32N2.2BrH/c1-7-14(3,4)12-10-9-11-13-15(5,6)8-2;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | GZRBWRNTEQVUJE-UHFFFAOYSA-L |
| Canonical SMILES | CC[N+](C)(C)CCCCC[N+](C)(C)CC.[Br-].[Br-] |
Introduction
Chemical Classification and Structural Characteristics
Molecular Architecture
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) belongs to the quaternary ammonium salt family, featuring a central nitrogen atom bonded to four organic groups. The compound’s structure includes a pentamethylene chain (-CH2-CH2-CH2-CH2-CH2-) linking two dimethylethylammonium groups, with bromide ions serving as counterions. This arrangement confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments.
The molecular geometry is optimized for stability, with the pentamethylene spacer providing flexibility while maintaining spatial separation between the charged ammonium centers. This structural feature is critical for its surfactant behavior, as it allows the molecule to align at interfaces and reduce surface tension.
| Property | Description |
|---|---|
| Solubility | High solubility in polar solvents such as water and ethanol. |
| Thermal Stability | Decomposes at elevated temperatures (>200°C), releasing brominated byproducts. |
| Surface Activity | Lowers surface tension in aqueous solutions, facilitating emulsification. |
These properties make the compound suitable for applications requiring interfacial activity or ionic interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ammonium, pentamethylenebis(dimethylethyl-, dibromide) typically involves a two-step process:
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Quaternization Reaction: Pentamethylene diamine reacts with dimethyl bromide in a polar aprotic solvent (e.g., acetone) under nitrogen atmosphere. This step forms the bis-ammonium intermediate.
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Bromide Exchange: The intermediate undergoes metathesis with potassium bromide to replace weaker counterions, yielding the final dibromide product.
The reaction can be represented as:
Industrial Manufacturing
Industrial production scales the quaternization reaction using continuous flow reactors, which enhance yield (≥85%) and purity (>95%). Key parameters include:
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Temperature: Maintained at 50–60°C to prevent thermal degradation.
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Pressure: Atmospheric conditions with inert gas purging to avoid oxidation.
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Purification: Crystallization from ethanol-water mixtures removes unreacted precursors.
Reactivity and Functional Behavior
Nucleophilic Substitution
The bromide ions in ammonium, pentamethylenebis(dimethylethyl-, dibromide) participate in nucleophilic substitution reactions. For example, treatment with sodium hydroxide yields the corresponding hydroxide salt:
This reaction is pivotal for modifying the compound’s solubility and ionic character.
Antimicrobial Mechanism
The compound disrupts microbial cell membranes through electrostatic interactions. Its cationic ammonium groups bind to negatively charged phospholipids, causing membrane destabilization and leakage of cellular contents. Studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations as low as 0.1% (w/v).
Applications Across Disciplines
Surfactant in Material Science
In polymer chemistry, the compound serves as a phase-transfer catalyst, facilitating reactions between immiscible reactants. For instance, it enhances the interfacial polymerization of nylon-6,6 by improving monomer dispersion.
Biomedical Uses
Preliminary research explores its role in drug delivery systems. The compound’s amphiphilic nature enables the formation of micelles capable of encapsulating hydrophobic pharmaceuticals, improving bioavailability.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| Benzalkonium chloride | Benzyl substituent | Higher antimicrobial potency |
| Cetyltrimethylammonium bromide | Single long-chain alkyl group | Lower critical micelle concentration |
| Ammonium, pentamethylenebis(...) | Pentamethylene-linked dimethylethyl groups | Enhanced thermal stability |
This compound’s unique linker and substituents offer distinct advantages in stability and reactivity compared to analogues.
Future Research Directions
Ongoing investigations focus on optimizing its synthesis for greener chemistry and expanding its role in nanotechnology. Recent advances include covalent functionalization of carbon nanotubes using its ammonium groups, enabling novel composite materials.
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